molecular formula C14H16N2O4S B1219981 2-[(2-Ethoxy-2-oxoethyl)thio]-1-benzimidazolecarboxylic acid ethyl ester

2-[(2-Ethoxy-2-oxoethyl)thio]-1-benzimidazolecarboxylic acid ethyl ester

Cat. No. B1219981
M. Wt: 308.35 g/mol
InChI Key: QFHWKOBKNPQMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-ethoxy-2-oxoethyl)thio]-1-benzimidazolecarboxylic acid ethyl ester is a member of benzimidazoles.

Scientific Research Applications

Prodrug Development for Enhanced Bioavailability

The compound 2-[(2-Ethoxy-2-oxoethyl)thio]-1-benzimidazolecarboxylic acid ethyl ester is explored in the context of prodrug development to enhance the oral bioavailability of angiotensin II receptor antagonists. By chemically modifying the structure to yield prodrugs, researchers aimed to improve the oral uptake and effectiveness of the medication. Specifically, the modification involved selective tritylation and treatment with alkyl halides, followed by deprotection, resulting in esters with enhanced bioavailability and potentiated inhibitory effects on angiotensin II-induced pressor responses. This approach exemplifies the strategic design of prodrugs to overcome pharmacokinetic limitations of active drugs, paving the way for improved therapeutic outcomes in hypertension management (Kubo et al., 1993).

Synthesis of Novel Heterocycles

Research involving this compound also extends to the synthesis of novel heterocyclic compounds. The reactivity of related structures with tetrazol-5-amine has led to the creation of new compounds with potential therapeutic applications. These synthetic pathways involve reactions that yield ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates and other complex molecules capable of further nucleophilic substitutions. Such studies contribute to the expansion of heterocyclic chemistry, offering new scaffolds for drug development and a deeper understanding of chemical reactivity (Goryaeva et al., 2015).

properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate

InChI

InChI=1S/C14H16N2O4S/c1-3-19-12(17)9-21-13-15-10-7-5-6-8-11(10)16(13)14(18)20-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

QFHWKOBKNPQMBR-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)OCC

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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